1-(3-Chlorophenyl)propan-2-ol
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Description
Scientific Research Applications
Synthesis and Biological Applications
Antifungal Activity : A study synthesized various 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, including compounds structurally related to 1-(3-Chlorophenyl)propan-2-ol, to evaluate their antifungal activity against Candida species. One compound, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, demonstrated significant antifungal properties, suggesting potential in antifungal drug development (Lima-Neto et al., 2012).
Anticonvulsive Properties : Another study focused on the synthesis of 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols and their derivatives. These compounds exhibited pronounced anticonvulsive activity, highlighting their potential in treating convulsive disorders (Papoyan et al., 2011).
Chemical Synthesis and Catalysis
- Catalytic Applications : A study on the synthesis of ionic liquid-based Ru(II)–phosphinite compounds involved the use of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol. These compounds were efficient catalysts in the transfer hydrogenation of various ketones, achieving high conversions (Aydemir et al., 2014).
Molecular Docking and Computational Studies
- Docking Studies : Molecular docking studies have been conducted on compounds structurally related to 1-(3-Chlorophenyl)propan-2-ol, such as 2-{3-(4-chlorophenyl)-5-[4-(Propan-2-yl) phenyl]-4, 5-dihydro-1H-pyrazol-1-yl}-1, 3-thiazol-4(5H)-one. These studies help understand the potential biological activities and interactions of these compounds (Jayasudha et al., 2020).
Crystal Structure Analysis
- Crystallography : Crystallographic studies have been conducted on compounds like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, which is structurally similar to 1-(3-Chlorophenyl)propan-2-ol. Such studies aid in understanding the molecular structure and potential applications of these compounds (Croston et al., 2002).
properties
IUPAC Name |
1-(3-chlorophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKJAJSPPQCNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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